molecular formula C10H15N3 B1532854 6,6-Dimethyl-5,6,7,8-tetrahydrocinnolin-3-amine CAS No. 1410094-20-0

6,6-Dimethyl-5,6,7,8-tetrahydrocinnolin-3-amine

Cat. No.: B1532854
CAS No.: 1410094-20-0
M. Wt: 177.25 g/mol
InChI Key: BXPGTTQSKNLMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecule contains a total of 29 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 Pyridazine .

Scientific Research Applications

Material Science Applications

Research on derivatives of 6,6-Dimethyl-5,6,7,8-tetrahydrocinnolin-3-amine has shown potential applications in material science, particularly in the development of new molecular structures through experimental and theoretical studies. For example, studies on compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a derivative of Dimedone) have utilized Density Functional Theory (DFT) to explore their spectroscopic properties, suggesting applications in molecular design and material science Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021.

Medicinal Chemistry

In medicinal chemistry, the structural analogs of this compound are explored for their pharmacological properties. For instance, N,N-dimethyl-6,7,8,9-tetrahydro-3H,10H-pyrrolo[3,2-a] carbazol-7-amine and its pyrido analogs have been synthesized and evaluated for their inotropic activity, indicating potential applications in developing cardiotonic agents Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986.

Catalysis

Catalytic applications are another area where derivatives of this compound might find relevance. Research on diboron-catalyzed dehydrative amidation of aromatic carboxylic acids with amines presents an efficient method for the synthesis of aryl amides, showcasing the role of nitrogen-containing compounds in catalysis Sawant, Bagal, Ogawa, Selvam, & Saito, 2018.

Properties

IUPAC Name

6,6-dimethyl-7,8-dihydro-5H-cinnolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-10(2)4-3-8-7(6-10)5-9(11)13-12-8/h5H,3-4,6H2,1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPGTTQSKNLMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=NN=C(C=C2C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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